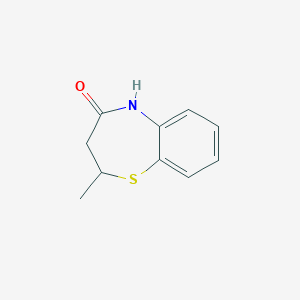

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Description

Properties

IUPAC Name |

2-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-6-10(12)11-8-4-2-3-5-9(8)13-7/h2-5,7H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXASIAXPOQHFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (commonly referred to as benzothiazepine) is a heterocyclic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H13NS

- Molecular Weight : 179.282 g/mol

- Density : 1.057 g/cm³

- Boiling Point : 295.5°C at 760 mmHg

- Flash Point : 132.5°C

Benzothiazepines are known to interact with various biological targets, including:

- Calcium Channels : They exhibit calcium channel blocking activity, which can influence cardiac and smooth muscle function.

- Receptor Modulation : These compounds may act as ligands for specific receptors, such as the CBP (CREB-binding protein), impacting gene expression and cellular signaling pathways .

Antihypertensive Effects

Research indicates that benzothiazepines can effectively lower blood pressure through their action on calcium channels. They inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced vascular resistance.

Neuroprotective Effects

Studies have shown that benzothiazepines possess neuroprotective properties. They may mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and apoptosis .

Antidepressant Activity

Recent investigations suggest that compounds like this compound may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution across tissues. The compound is metabolized primarily in the liver via cytochrome P450 enzymes. Its half-life varies depending on the route of administration but typically ranges from 4 to 6 hours.

Scientific Research Applications

Ligand Activity

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one acts as a ligand for various biological targets, including the CBP (CREB-binding protein) domain. This interaction is crucial for regulating gene expression and cellular signaling pathways. The compound's ability to bind to epigenetic reader domains makes it a valuable tool in studying chromatin dynamics and gene regulation .

Pharmacological Potential

Research indicates that this compound may exhibit pharmacological properties that could be harnessed for therapeutic applications. Preliminary studies suggest potential roles in:

- Neuropharmacology : Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in treating neurological disorders.

- Cancer Research : The modulation of CBP activity by this compound could influence oncogenic processes, making it relevant in cancer biology studies .

Case Study 1: CBP Inhibition

A study examined the effects of this compound on CBP-mediated transcriptional activation. Results indicated that the compound effectively inhibited CBP activity in vitro, leading to reduced expression of target genes involved in cell proliferation and survival. This finding suggests potential applications in cancer therapeutics where CBP is often upregulated .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells. This positions the compound as a promising candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Summary of Applications

Q & A

Q. Basic Protocol :

Q. Advanced Analysis :

- Hydrogen Bonding : Use SHELXH to model H-atom positions. Graph set analysis (e.g., C(6) or R₂²(8) motifs) identifies intermolecular interactions .

- Validation : Check for outliers in displacement parameters (ADPs) using PLATON/CHECKCIF. Resolve twinning via SHELXL TWIN commands .

What methodologies resolve contradictions in crystallographic data interpretation for benzothiazepine derivatives?

Case Study : In a study of 2-(4-chlorobenzoylmethyl)-2H-1,4-benzothiazin-3-one, initial NMR/IR suggested a 1,5-benzothiazepine product. X-ray analysis revealed a 1,4-benzothiazin-3-one structure instead, emphasizing:

- Multi-Technique Validation : Cross-validate with 2D-NMR (¹H-¹³C HMBC) and X-ray.

- Hydrogen Bond Patterns : Identify N–H⋯O and C–H⋯O interactions (e.g., chain motifs along the a-axis) to confirm packing .

How can hydrogen bonding patterns influence the biological activity of this compound?

Q. Basic Principles :

Q. Advanced Research :

- Cocrystallization Studies : Cocrystallize with target proteins (e.g., fungal CYP51) to map binding sites.

- Dynamic Simulations : MD simulations (AMBER/CHARMM) predict H-bond stability under physiological conditions .

What computational tools predict reaction pathways for derivatives of this compound?

Q. Methodology :

- DFT Calculations : Gaussian or ORCA software calculates transition-state energies (e.g., B3LYP/6-31G* level) to optimize cyclization pathways.

- Docking Studies : AutoDock Vina screens derivatives against biological targets (e.g., serotonin receptors) .

How do structural modifications at C2/C7 positions alter biological activity?

Q. Case Study :

- C2-Methyl Group : Enhances metabolic stability by reducing CYP450 oxidation.

- C7-Methoxy : Increases antifungal activity (MIC = 8 µg/mL against Candida albicans vs. 32 µg/mL for unsubstituted analogs) .

- SAR Analysis : QSAR models (e.g., CoMFA) correlate substituent electronegativity with IC₅₀ values .

What analytical techniques distinguish polymorphic forms of this compound?

Q. Basic Techniques :

- PXRD : Compare experimental patterns with Mercury-simulated data.

- DSC : Identify melting points (e.g., Form I: mp 168°C; Form II: mp 155°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.